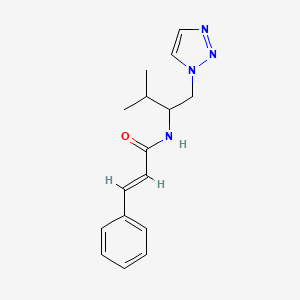

N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)cinnamamide

Description

N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)cinnamamide is a synthetic compound featuring a 1,2,3-triazole ring linked to a branched butan-2-yl group and a cinnamamide moiety. The 1,2,3-triazole core is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a robust "click chemistry" method known for high regioselectivity and yield .

Key structural features:

- 1,2,3-Triazole ring: Imparts hydrogen-bonding capability and metabolic stability.

- Branched alkyl chain: The 3-methylbutan-2-yl group may influence solubility and steric interactions.

Properties

IUPAC Name |

(E)-N-[3-methyl-1-(triazol-1-yl)butan-2-yl]-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O/c1-13(2)15(12-20-11-10-17-19-20)18-16(21)9-8-14-6-4-3-5-7-14/h3-11,13,15H,12H2,1-2H3,(H,18,21)/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BINPUBJCKOSFTK-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN1C=CN=N1)NC(=O)C=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(CN1C=CN=N1)NC(=O)/C=C/C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

. This reaction is typically carried out in an aqueous medium with copper (I) as the catalyst. The starting materials include an azide and an alkyne, which react to form the triazole ring.

Industrial Production Methods

Industrial production of triazole derivatives often involves large-scale click chemistry reactions due to their efficiency and high yield . The reaction conditions are optimized to ensure minimal by-products and high purity of the final compound. The use of water-soluble ligands, such as BTTES, can enhance the reaction rate and reduce cytotoxicity .

Chemical Reactions Analysis

Types of Reactions

N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)cinnamamide can undergo various chemical reactions, including:

Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.

Reduction: Reduction reactions can modify the triazole ring or the cinnamamide group.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the triazole ring or the cinnamamide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring may yield different triazole oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)cinnamamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor, particularly against carbonic anhydrase-II.

Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.

Industry: Utilized in the development of new materials, such as dyes and corrosion inhibitors.

Mechanism of Action

The mechanism of action of N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)cinnamamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like carbonic anhydrase-II by binding to the active site and blocking its activity . The triazole ring plays a crucial role in this interaction, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Triazole and Amide Motifs

Key Observations :

- Triazole Isomerism: The 1,2,3-triazole in the target compound vs.

- Core Heterocycle vs. Aromatic Groups : Benzoxazole/benzimidazole derivatives () exhibit rigid heterocyclic cores, contrasting with the target compound’s flexible cinnamamide group. This flexibility may enhance conformational adaptability in biological systems .

- Substituent Effects : Halogenated aryl groups (e.g., in ) improve metabolic stability and lipophilicity, whereas the cinnamamide’s aromatic system may favor interactions with hydrophobic pockets .

Optimization Challenges :

- Steric hindrance from the branched alkyl chain may reduce reaction efficiency compared to linear analogues.

- The cinnamamide’s α,β-unsaturated carbonyl group could necessitate mild conditions to prevent Michael addition side reactions.

Physicochemical and Spectroscopic Properties

- 1H-NMR : The target compound’s triazole proton is expected near δ 7.5–8.2 ppm (cf. δ 13.0 ppm for NH-triazole in ). The cinnamamide’s vinyl protons would appear as doublets near δ 6.3–7.5 ppm .

- Melting Points: Not reported for the target compound, but benzoxazole-triazole derivatives melt at 152–167°C , suggesting similar thermal stability for the target.

Biological Activity

N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)cinnamamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its diverse biological activities, and a cinnamide moiety that has been associated with anticancer properties. The molecular formula is , with a molecular weight of approximately 258.32 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C14H18N4 |

| Molecular Weight | 258.32 g/mol |

| CAS Number | 86262557 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The formation of the triazole ring can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an alkyne and an azide. The introduction of the cinnamide moiety may involve the reaction of an appropriate amine with acryloyl chloride under basic conditions.

Anticancer Properties

Recent studies have demonstrated that compounds bearing triazole and cinnamide functionalities exhibit significant anticancer activities. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines:

- Melanoma Cells : In vitro studies indicated that compounds with similar structures can reduce the viability of B16-F10 murine melanoma cells. For example, certain derivatives demonstrated half-maximal inhibitory concentration (IC50) values significantly lower than 200 µM, indicating potent anticancer effects .

- Mechanism of Action : The mechanism by which these compounds exert their effects often involves the induction of apoptosis and cell cycle arrest. The presence of the triazole ring may facilitate interactions with cellular targets such as enzymes and receptors involved in cancer progression .

Antimicrobial Activity

The triazole moiety is also known for its antifungal properties. Compounds incorporating this functional group have been evaluated for their efficacy against various fungal strains. Preliminary findings suggest that this compound may exhibit antimicrobial activity; however, further studies are required to establish its spectrum of activity and mechanism .

Case Studies

Several case studies have investigated the biological activity of similar compounds:

- Study on Cinnamides : A study on a series of synthesized cinnamides reported that those with electron-withdrawing groups exhibited enhanced cytotoxicity against melanoma cells compared to their electron-donating counterparts . This indicates that structural modifications can significantly influence biological activity.

- Triazole Derivatives : Research on triazole derivatives has highlighted their potential as therapeutic agents in oncology due to their ability to inhibit tumor growth and metastasis .

Q & A

Q. Table 1: Example Reaction Conditions for Triazole Synthesis via CuAAC

| Azide/Alkyne Ratio | Catalyst System | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| 1:1.1 | CuSO₄ + Sodium Ascorbate | DMF/H₂O | 75–90 |

How is the structure of this compound characterized using spectroscopic methods?

Basic Research Question

Structural confirmation relies on multi-spectral analysis:

- ¹H NMR : Peaks at δ 7.5–8.0 ppm (triazole proton), δ 6.5–7.3 ppm (cinnamamide aromatic protons), and δ 4.3–5.3 ppm (methylene/methine groups adjacent to the triazole) .

- IR Spectroscopy : Stretching vibrations at ~1666 cm⁻¹ (amide C=O) and ~3056 cm⁻¹ (aromatic C-H) .

- Mass Spectrometry : Molecular ion peak matching the calculated molecular weight (e.g., [M+H]⁺ for C₂₁H₂₂N₆O₃: 406.18 g/mol) .

What challenges arise in the regioselective synthesis of the 1,2,3-triazole moiety?

Advanced Research Question

CuAAC typically yields 1,4-regioisomers, but competing pathways or steric hindrance from bulky substituents (e.g., the cinnamamide group) may reduce selectivity. Strategies to mitigate this include:

- Optimizing Catalyst Loading : Higher Cu(I) concentrations improve regioselectivity .

- Solvent Screening : Polar aprotic solvents (e.g., DMF) favor 1,4-selectivity over THF .

- Computational Modeling : DFT calculations to predict steric/electronic effects on transition states .

How can computational methods assist in molecular modeling and crystal structure determination?

Advanced Research Question

- Molecular Dynamics (MD) : Simulate conformational stability of the cinnamamide-triazole backbone in solvent environments.

- X-ray Crystallography :

Q. Table 2: Key SHELXL Refinement Parameters

| Parameter | Typical Value | Purpose |

|---|---|---|

| R1 (I > 2σ(I)) | <0.05 | Measures model-data fit |

| wR2 (all data) | <0.12 | Weighted residual for full dataset |

| Flack Parameter | ~0.0 | Tests for absolute configuration |

What strategies optimize reaction yields in triazole-containing amide synthesis?

Advanced Research Question

- Precatalyst Activation : Use pre-reduced Cu(I) species (e.g., CuBr) to bypass slow Cu(II) reduction .

- Microwave Assistance : Accelerate reaction kinetics (e.g., 80°C, 30 min vs. 24 hr at RT) .

- Workup Optimization : Aqueous/organic biphasic extraction (e.g., ethyl acetate/H₂O) minimizes triazole loss .

How does the cinnamamide group influence physicochemical properties?

Advanced Research Question

The cinnamamide moiety impacts:

- Solubility : Reduced aqueous solubility due to aromatic stacking; logP ~3.5 (predicted via ChemDraw).

- Stability : Susceptibility to UV-induced isomerization (trans-to-cis) requires dark storage .

- Bioactivity : Analogous triazole-cinnamamide hybrids show protease inhibition (e.g., HCV NS5B) .

What analytical techniques resolve contradictions in spectral data interpretation?

Advanced Research Question

- 2D NMR (HSQC, HMBC) : Assign overlapping signals (e.g., triazole vs. aromatic protons) .

- X-ray Powder Diffraction (XRPD) : Differentiate polymorphs if NMR suggests multiple conformers .

- Elemental Analysis : Validate purity when mass spectrometry indicates adducts .

How can researchers design bioactivity studies for this compound?

Advanced Research Question

- Target Selection : Prioritize enzymes with triazole-binding pockets (e.g., kinases, proteases) based on docking studies (AutoDock Vina).

- Assay Design :

- Enzyme Inhibition : Fluorescence-based assays (e.g., trypsin-like proteases) .

- Cellular Uptake : LC-MS quantification in cell lysates after incubation.

Q. Notes

- Avoid commercial sources (e.g., BenchChem) per user guidelines.

- Methodological rigor and evidence-based answers ensure academic relevance.

- Triazole derivatives’ versatility underscores their potential in drug discovery and materials science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.